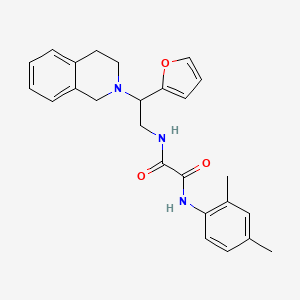
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a complex organic compound, notable for its interesting molecular structure and versatile applications in scientific research. This compound, characterized by a fusion of isoquinoline and furan rings linked through an ethyl bridge to an oxalamide moiety, demonstrates significant potential in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis starts with commercially available 3,4-dihydroisoquinoline, furan-2-carbaldehyde, and 2,4-dimethylaniline.
Formation of Intermediate: A key intermediate is formed by the condensation of 3,4-dihydroisoquinoline and furan-2-carbaldehyde under basic conditions, yielding a 2-(furan-2-yl)ethyl-isoquinoline derivative.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and 2,4-dimethylaniline under anhydrous conditions to form the final product.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process to improve efficiency and yield. This method involves:
Continuous Stirring Tank Reactors (CSTR): For the initial formation of intermediates.
Flow Reactors: For subsequent reactions, ensuring consistent reaction conditions and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The isoquinoline ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction can lead to hydrogenation of the furan ring or the oxalamide moiety.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the furan and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Employing hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Hydrogenated derivatives with altered pharmacological properties.
Substitution: Formation of substituted isoquinoline or furan derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide finds extensive applications across various domains:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Serves as a molecular probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide exerts its effects is largely dependent on its structural components:
Molecular Targets: Primarily interacts with enzymes and receptors within the central nervous system.
Pathways Involved: Modulates neurotransmitter pathways by binding to specific receptor sites, potentially influencing neuronal signaling and cognitive functions.
Comparación Con Compuestos Similares
Unique Aspects
What sets this compound apart is its dual functionality derived from the isoquinoline and furan rings, combined with the flexibility provided by the oxalamide linkage. This unique structure grants it a broad spectrum of reactivity and application potential.
List of Similar Compounds
N1-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-N2-phenyl-oxalamide: Another isoquinoline-based oxalamide with different substituents.
N1-(2-(indolin-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide: A related compound featuring an indole ring instead of isoquinoline.
This multifaceted compound holds promise for further exploration and development in various scientific arenas, highlighting the intricate interplay between structure and function in chemical research.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-9-10-21(18(2)14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLPECKIDUIVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

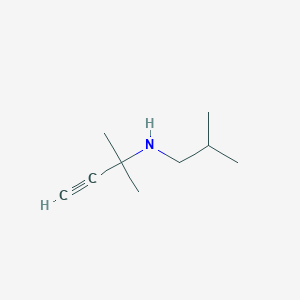
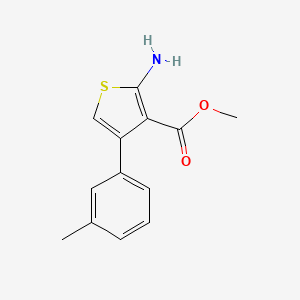
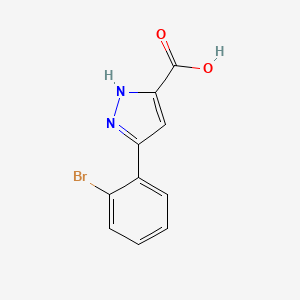
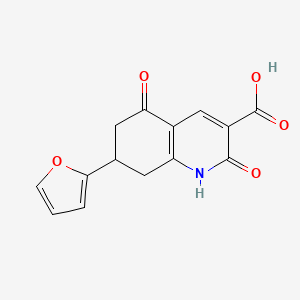
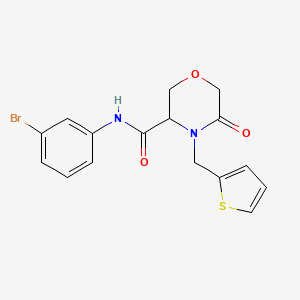
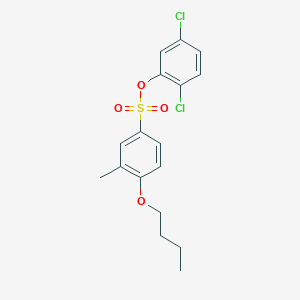
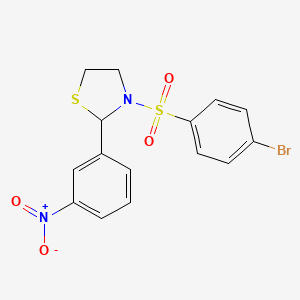
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
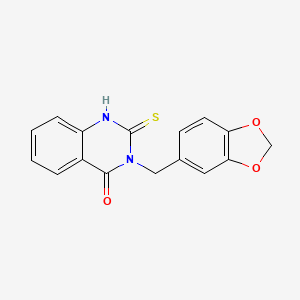
![4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
